molecular formula C16H23NO4 B2688447 (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid CAS No. 269398-83-6

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Cat. No.: B2688447
CAS No.: 269398-83-6
M. Wt: 293.363
InChI Key: JTZSMOJWZPUZGN-CYBMUJFWSA-N
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Description

®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-(m-tolyl)butanoic acid.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic ring in the m-tolyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced aromatic compounds.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine can be selectively deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The compound’s aromatic ring may also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid: A similar compound with a different chiral center and structural configuration.

    ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Another Boc-protected amino acid derivative with a phenyl group instead of an m-tolyl group.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is unique due to its specific chiral configuration and the presence of the m-tolyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSMOJWZPUZGN-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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